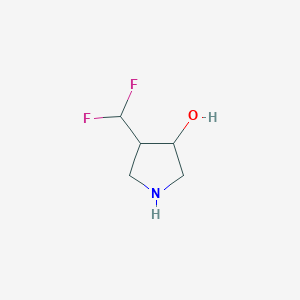
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a methyl group attached to the aniline ring. This compound is typically found as a white to yellowish powder and is sparingly soluble in water and slightly soluble in ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride can be achieved through a multi-step process involving several key reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The general steps include:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process.
化学反応の分析
Types of Reactions
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of 6-chloro-5-fluoroindole and other derivatives.
Cyclopentylamine: A simpler compound with a cyclopentyl group attached to an amine.
Fluoroanilines: A class of compounds with a fluorine atom attached to the aniline ring.
Uniqueness
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is unique due to the combination of its cyclopentyl, fluorine, and methyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H17ClFN |
|---|---|
分子量 |
229.72 g/mol |
IUPAC名 |
4-cyclopentyl-2-fluoro-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-6-12(14)11(13)7-10(8)9-4-2-3-5-9;/h6-7,9H,2-5,14H2,1H3;1H |
InChIキー |
GHYBYLZJOSAXOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCC2)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)





![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)






